3-(3-Bromophenyl)oxan-3-ol
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Overview
Description
3-(3-Bromophenyl)oxan-3-ol is a chemical compound that belongs to the class of oxanols. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by the presence of a bromophenyl group attached to an oxan-3-ol structure, which imparts unique chemical properties.
Scientific Research Applications
3-(3-Bromophenyl)oxan-3-ol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)oxan-3-ol typically involves the bromination of phenyl oxan-3-ol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)oxan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxan-3-one derivatives.
Reduction: Formation of phenyl oxan-3-ol.
Substitution: Formation of substituted oxan-3-ol derivatives.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The oxan-3-ol moiety may also contribute to the compound’s overall biological effects by modulating its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)oxan-3-ol: Similar structure with the bromine atom at the para position.
3-(3-Chlorophenyl)oxan-3-ol: Chlorine atom instead of bromine.
3-(3-Fluorophenyl)oxan-3-ol: Fluorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)oxan-3-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the oxan-3-ol structure also imparts distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(3-bromophenyl)oxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,13H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOWBQOLTURBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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